Predicted GABAA Receptor Activity Ranking: Flubrotizolam Among Top-Tier Designer Benzodiazepines
In a validated 3D-field QSAR model (r² = 0.98, q² = 0.75) predicting IC50 values for GABAA receptor binding across classified and unclassified designer benzodiazepines, flubrotizolam was predicted among the four most active compounds, alongside clonazolam, pynazolam, and flucotizolam [1]. This predicted potency tier places flubrotizolam within the upper echelon of designer benzodiazepine activity relative to the broader training set of compounds evaluated. While the publication does not report individual numeric pIC50 values, the comparative ranking derived from the validated QSAR model provides class-level inference of elevated potency relative to lower-ranked DBZDs in the model [1].
| Evidence Dimension | Predicted GABAA receptor binding activity (QSAR-derived IC50) |
|---|---|
| Target Compound Data | Top-tier activity group (flubrotizolam, clonazolam, pynazolam, flucotizolam) [1] |
| Comparator Or Baseline | Remaining designer benzodiazepines in the QSAR training set [1] |
| Quantified Difference | Ranked among four most active compounds in the model; model statistics: r² = 0.98, q² = 0.75 (3D-field QSAR) and q² = 0.72 (RVM) [1] |
| Conditions | In silico 3D-QSAR models developed in Forge™; IC50 prediction on GABAA receptor; comparator set includes previously identified classified and unclassified designer benzodiazepines [1] |
Why This Matters
For laboratories prioritizing analytical reference standards corresponding to the highest-potency designer benzodiazepines encountered in forensic casework, flubrotizolam represents a top-tier target warranting inclusion in detection panels.
- [1] Catalani V, Botha M, Corkery JM, Guirguis A, Vento A, Schifano F. In silico studies on recreational drugs: 3D quantitative structure activity relationship prediction of classified and de novo designer benzodiazepines. Chem Biol Drug Des. 2023;101(1):40-51. View Source
